

Anserine-d4: A Technical Guide to Isotopic Purity and Labeling Efficiency

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Compound of Interest

Compound Name: Anserine-d4

Cat. No.: B12414918

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of **Anserine-d4**. This document is intended to be a valuable resource for researchers utilizing **Anserine-d4** as an internal standard in pharmacokinetic studies, a tracer in metabolic research, or in other applications where a precise understanding of its isotopic composition is critical.

Quantitative Data Summary

The isotopic purity of **Anserine-d4** is a critical parameter for ensuring the accuracy and reliability of experimental results. This value, often expressed as "atom percent deuterium," reflects the degree of deuterium incorporation in the molecule. The following table summarizes publicly available data from commercial suppliers. It is important to note that "labeling efficiency" in the context of a synthesized stable isotope-labeled compound like **Anserine-d4** is effectively represented by its isotopic purity.

Supplier	Product Name	Isotopic Purity (atom % D)	Chemical Purity
MedchemExpress	Anserine-d4	Not explicitly stated	99.38% ^[1]
LGC Standards	L-Anserine-d4 (N-beta-alanyl-d4)	98 atom % D	min 98%

Note: Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier for the most accurate and detailed information.

Experimental Protocols

The determination of isotopic purity and the confirmation of the deuterium label positions are primarily achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[2\]](#)[\[3\]](#)

Synthesis of Anserine-d4

A common synthetic route for **Anserine-d4** involves the coupling of N-Boc- β -alanine-d4 with 1-methyl-L-histidine, followed by deprotection.

Materials:

- N-Boc- β -alanine-d4
- 1-methyl-L-histidine
- Isobutyl chloroformate
- N-methylmorpholine (NMM)
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Coupling Reaction:

- Dissolve 1-methyl-L-histidine in a mixture of THF and water.
- Cool the solution to -15°C.
- Add NMM, followed by a solution of isobutyl chloroformate in anhydrous THF, maintaining the temperature at -15°C.
- Stir the reaction mixture for 15 minutes.
- In a separate flask, dissolve N-Boc-β-alanine-d4 and NMM in a mixture of THF and water, and cool to -15°C.
- Add the N-Boc-β-alanine-d4 solution to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Extraction:
 - Remove the THF by evaporation under reduced pressure.
 - Adjust the pH of the remaining aqueous solution to 2 with 1 M HCl.
 - Wash the aqueous layer with ethyl acetate.
 - Adjust the pH of the aqueous layer to 8 with saturated sodium bicarbonate solution.
 - Extract the product with DCM.
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-**Anserine-d4**.
- Deprotection:
 - Dissolve the Boc-**Anserine-d4** in a solution of HCl in dioxane.
 - Stir the mixture at room temperature for 4 hours.
 - Concentrate the reaction mixture under reduced pressure.

- Purify the resulting **Anserine-d4** hydrochloride salt by recrystallization or chromatography.

Determination of Isotopic Purity by Mass Spectrometry

Mass spectrometry is a powerful technique for determining the distribution of isotopologues in a sample.^[2] By precisely measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between molecules with different numbers of deuterium atoms.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

General Procedure:

- Sample Preparation: Prepare a dilute solution of **Anserine-d4** in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
- Infusion and Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the full scan mass spectrum in the appropriate mass range for **Anserine-d4** (unlabeled MW: 240.26 g/mol).
- Data Analysis:
 - Identify the molecular ion peak for the unlabeled Anserine (d0) and the deuterated isotopologues (d1, d2, d3, d4).
 - Calculate the relative abundance of each isotopologue.
 - The isotopic purity is determined by the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Confirmation of Deuterium Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and can provide an independent measure of isotopic enrichment.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

^1H NMR Analysis:

- Sample Preparation: Dissolve a small amount of **Anserine-d4** in a suitable deuterated solvent (e.g., D_2O).
- Data Acquisition: Acquire the ^1H NMR spectrum.
- Data Analysis: The absence or significant reduction in the intensity of the proton signals corresponding to the positions where deuterium has been incorporated confirms the location of the labels. For **Anserine-d4** (N-beta-alanyl-d4), the signals for the protons on the β -alanine moiety should be absent or greatly diminished.

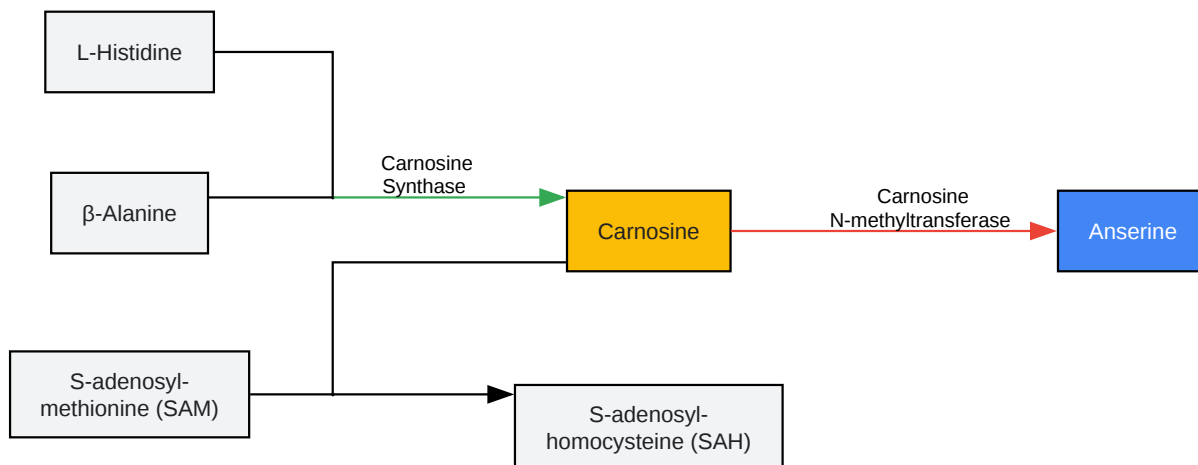
^2H NMR Analysis:

- Sample Preparation: Dissolve the sample in a protonated solvent.
- Data Acquisition: Acquire the ^2H NMR spectrum.
- Data Analysis: The presence of signals in the ^2H spectrum at the chemical shifts corresponding to the labeled positions confirms the presence and location of the deuterium atoms. The integral of these signals can be used to quantify the deuterium enrichment.

Signaling Pathways and Experimental Workflows

Biosynthesis of Anserine

Anserine is synthesized in vivo from its precursor, carnosine, through a methylation reaction catalyzed by the enzyme carnosine N-methyltransferase.[4][5] This pathway is particularly active in the skeletal muscle and brain of many vertebrates.[4]

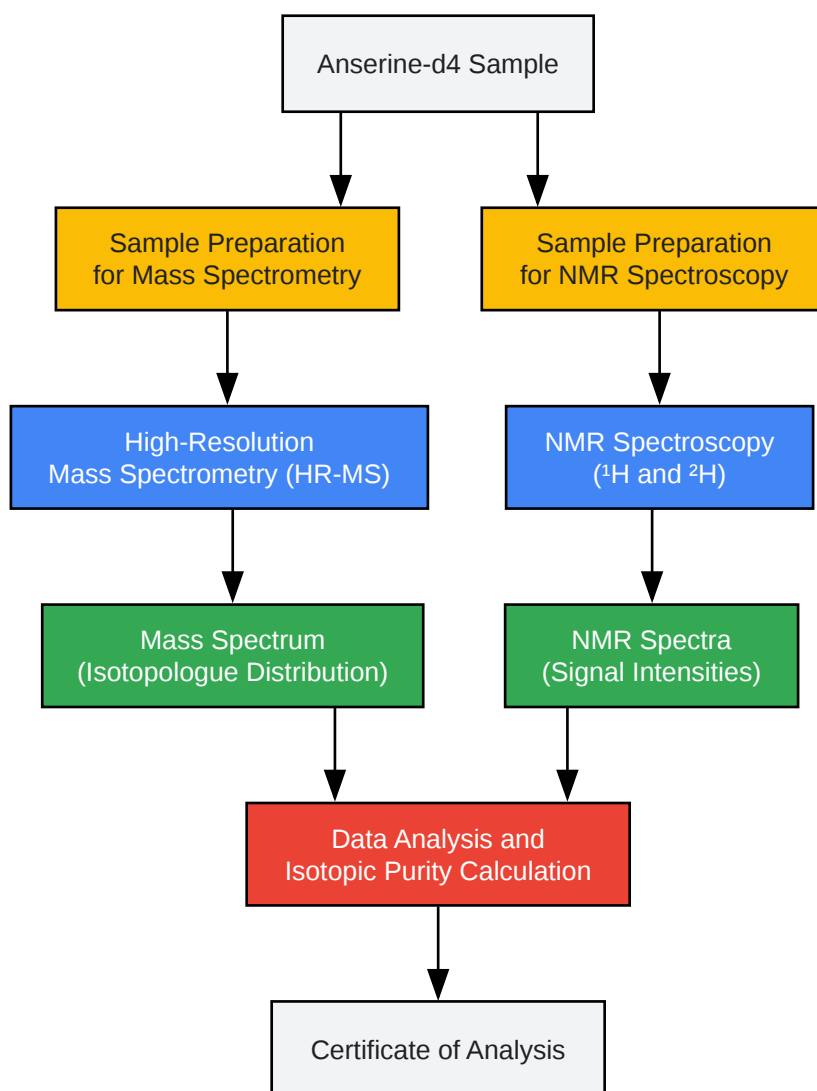


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Caption: Biosynthesis pathway of Anserine from β-Alanine and L-Histidine.

Analytical Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the analysis of **Anserine-d4** to determine its isotopic purity.



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